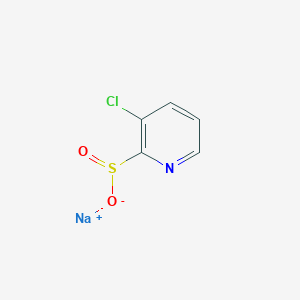

Sodium 3-chloropyridine-2-sulfinate

Description

Properties

Molecular Formula |

C5H3ClNNaO2S |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

sodium;3-chloropyridine-2-sulfinate |

InChI |

InChI=1S/C5H4ClNO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

PYWYNZXQGDPPDP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 3 Chloropyridine 2 Sulfinate and Analogous Pyridine Sulfinate Salts

Direct Synthetic Approaches

Direct methods for the synthesis of pyridine (B92270) sulfinates typically involve the formation of the sulfinate group on a pre-existing pyridine ring through reduction or sulfonylation reactions.

Reduction of Pyridine Sulfonyl Chlorides

A prevalent and traditional method for preparing sodium sulfinates is the reduction of their corresponding sulfonyl chlorides. rsc.org This approach is valued for its straightforwardness and use of readily available starting materials. The general procedure involves treating a pyridine sulfonyl chloride with a reducing agent, such as sodium sulfite (B76179) or zinc powder, in an aqueous medium. rsc.orgrsc.org

For instance, the reduction of p-toluenesulfonyl chloride using zinc dust and sodium carbonate in water is a well-established method to produce sodium p-toluenesulfinate. rsc.org A more common method employs sodium sulfite (Na₂SO₃) with sodium bicarbonate in water, typically heated to 70–80 °C, which yields the desired sodium sulfinate salt in high purity after recrystallization. rsc.org While these examples are for benzenoid systems, the methodology is broadly applicable to heteroaromatic sulfonyl chlorides, including those of pyridine. The reaction can be performed as a one-pot reductive process, which can then be used to form other derivatives like sulfinamides in situ. nih.gov

Table 1: Common Reducing Agents for Sulfonyl Chlorides

| Reducing Agent | Typical Conditions | Reference |

| Sodium Sulfite (Na₂SO₃) | Aqueous NaHCO₃, 70-80 °C | rsc.org |

| Zinc Powder (Zn) | Aqueous Na₂CO₃ or H₂O | rsc.orgrsc.org |

| Triphenylphosphine (PPh₃) | Used for in situ reduction to form sulfinamides | nih.gov |

Sulfonylation Reactions with Sulfur Dioxide Surrogates (e.g., DABSO)

Modern synthetic chemistry often favors the use of sulfur dioxide surrogates to avoid the challenges of handling gaseous SO₂. acs.org The most prominent of these is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable, solid reagent. acs.orgchemrxiv.org

This method typically involves the generation of a nucleophilic organometallic pyridine species, such as an organolithium or Grignard reagent, which then reacts with DABSO. rsc.orgacs.org The resulting sulfinate can be isolated as its sodium salt after an aqueous workup with a sodium base like sodium carbonate. rsc.org This approach allows for the synthesis of a diverse array of aryl and heteroaryl sulfinates. rsc.orgacs.org For example, aryl bromides can be converted to their corresponding Grignard or organolithium reagents and then trapped with DABSO to furnish the desired sodium sulfinate in good yields. rsc.org This method has been successfully applied to the synthesis of various sulfones in a one-pot, three-component reaction, highlighting the versatility of the in situ generated sulfinate intermediate. acs.org

Indirect Synthetic Pathways

Indirect routes involve the modification of a pyridine ring that already contains a suitable precursor functional group, such as a halogen or a sulfur-based group like a thiol.

Derivatization from Halogenated Pyridine Precursors

Halogenated pyridines serve as common and versatile starting materials for the synthesis of pyridine sulfinates. acs.org A key strategy involves a metal-halogen exchange reaction, where a bromo- or chloro-pyridine is treated with a strong base like butyllithium (B86547) to generate a lithiated pyridine intermediate. This highly reactive species can then be quenched with a sulfur dioxide source, such as DABSO or a related surrogate like N-(tert-butyldimethylsilyl)sulfinylamine (TIMSO), to form the corresponding sulfinate salt. tcichemicals.comnih.gov

A practical example is the synthesis of lithium 6-methoxypyridine-3-sulfinate, where 5-bromo-2-methoxypyridine (B44785) is lithiated with butyllithium and subsequently treated with TIMSO, yielding the product in 94% yield. tcichemicals.com This highlights the efficiency of using halogenated precursors for regioselective synthesis. Pyridine sulfinates prepared through these routes have proven to be excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a significant advantage over often unstable pyridine-boronic acids. nih.govsemanticscholar.orgrsc.org

Table 2: Synthesis of Pyridine Sulfinates from Halogenated Precursors

| Halogenated Pyridine | Reagents | Product | Yield | Reference |

| 5-Bromo-2-methoxypyridine | 1. n-BuLi, 2. TIMSO | Lithium 6-methoxypyridine-3-sulfinate | 94% | tcichemicals.com |

| Aryl/Heteroaryl Bromides | 1. Mg or n-BuLi, 2. DABSO, 3. aq. Na₂CO₃ | Sodium Aryl/Heteroaryl Sulfinates | Good-High | rsc.org |

Oxidation-Based Preparations (e.g., from Sulfides or Thiols)

The oxidation of sulfur-containing precursors like thiols (mercaptans) or sulfides (thioethers) presents another synthetic avenue to sulfinic acids and their salts. The oxidation of thiols with reagents such as hydrogen peroxide (H₂O₂) can proceed sequentially, first to a sulfenic acid and then to the more stable sulfinic acid. nih.gov

The reaction kinetics of such oxidations have been studied, revealing that the process is often base-catalyzed. nih.gov Similarly, disulfides can be oxidized to thiolsulfinates, which are related sulfur-oxygen compounds. mdpi.com While these methods are well-established for various organic substrates, their application specifically for the preparation of pyridine sulfinates involves the oxidation of a corresponding pyridine thiol (mercaptopyridine) or a dipyridyl sulfide. The choice of oxidant and reaction conditions is critical to stop the oxidation at the sulfinate stage and prevent further oxidation to the sulfonic acid.

Methodological Advancements in Pyridine Sulfinate Synthesis

The synthesis of pyridine sulfinates has benefited significantly from broader advancements in synthetic methodology. A major leap forward was the development and adoption of solid, stable sulfur dioxide surrogates like DABSO, which circumvented the need for handling gaseous and toxic SO₂. acs.org This has made the synthesis of sulfinates safer and more accessible.

Catalytic Strategies (e.g., Metal-Catalyzed Processes)

Metal-catalyzed reactions represent a cornerstone in the synthesis and application of pyridine sulfinates. These salts are particularly valuable as nucleophilic coupling partners in cross-coupling reactions, offering an alternative to the often unstable and difficult-to-prepare pyridine boronic acids. tcichemicals.comrsc.org

Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for forming carbon-carbon bonds using pyridine sulfinates. rsc.orgthieme-connect.comthieme-connect.com Research has demonstrated that sodium pyridine sulfinates can be successfully coupled with a wide variety of aryl and heteroaryl halides. nih.gov This methodology is noted for its broad substrate scope and tolerance of various functional groups, making it suitable for applications in medicinal chemistry and library synthesis. nih.gov The typical catalytic system involves a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst, a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), and a base like potassium carbonate (K₂CO₃). nih.gov

Iron catalysis has also been explored for the synthesis of sulfonylated pyridines. An iron-catalyzed SₙAr (Nucleophilic Aromatic Substitution) reaction has been developed, providing a convenient and inexpensive route to these compounds. concordia.ca This method is advantageous as it utilizes a readily available and less expensive metal catalyst compared to palladium. concordia.ca

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions involving pyridine sulfinates.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates with (Hetero)aryl Halides

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (1-5 mol%) | nih.gov |

| Ligand | PCy₃ (2-10 mol%) | nih.gov |

| Base | K₂CO₃ (1.5 equiv.) | nih.gov |

| Reactants | Pyridine sodium sulfinate (1.5-2.0 equiv.), (Hetero)aryl halide (1.0 equiv.) | nih.gov |

| Solvent | 1,4-Dioxane (B91453) or Dibutyl ether (Bu₂O) | nih.gov |

| Temperature | 140-150 °C | nih.gov |

| Time | 3-18 hours | nih.gov |

Beyond metal-catalyzed cross-couplings, there are also reports of transition-metal-free desulfinative cross-coupling reactions where heteroaryl sulfinates react with Grignard reagents. tcichemicals.com

Green Chemistry Principles in Sulfinate Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of sulfinates. rsc.orgresearchgate.net This involves the careful selection of solvents and reagents to minimize environmental impact and enhance safety. researchgate.net

The choice of solvent is a critical factor in green synthesis, as solvents often constitute the largest mass component of a reaction mixture. researchgate.net The ideal green solvent is non-toxic, non-volatile, readily available, and biodegradable. researchgate.netmdpi.com

Water is considered a highly desirable green solvent due to its abundance, non-flammability, and lack of toxicity. rsc.orgresearchgate.net Its use can improve reaction efficiency and selectivity while reducing environmental harm. researchgate.net For instance, the synthesis of sulfonamides from sodium sulfinates has been demonstrated efficiently in water at room temperature, utilizing a sub-stoichiometric amount of iodine. rsc.org

In addition to water, other alternative reaction media are being explored:

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors, which form a eutectic with a melting point lower than the individual components. researchgate.net Hydrophobic deep eutectic solvents (HDESs), particularly those based on natural compounds like terpenes, are gaining attention as green solvents due to their biodegradability, low water solubility, and low viscosity, which can improve mass transfer in extraction processes. mdpi.com

Supercritical Carbon Dioxide (scCO₂): This non-toxic, non-flammable, and inexpensive medium is another promising alternative to traditional organic solvents. rsc.orgresearchgate.net

Ionic Liquids (ILs): These salts with low melting points have negligible vapor pressure, making them non-volatile. rsc.orgmdpi.com

The principle of "the best solvent is no solvent" is also a key consideration, encouraging the development of solvent-free reaction conditions where possible. rsc.org

The design and use of sustainable reagents aim to replace hazardous or inefficient chemicals with safer and more atom-economical alternatives.

One common route to sodium sulfinates involves the reduction of the corresponding sulfonyl chlorides. rsc.org Green chemistry principles can be applied here by choosing milder and more sustainable reducing agents. For example, sodium dithionite (B78146) (Na₂S₂O₄) has been used for the sulfinatodehalogenation of chlorotrifluoromethane (B1293557) to produce sodium triflinate in quantitative yield. rsc.org

Another approach involves the use of sulfur dioxide (SO₂) surrogates. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a solid, stable alternative to gaseous SO₂, facilitating easier handling and safer reaction conditions for the synthesis of aryl sulfinates from aryl bromides. rsc.org

Furthermore, developing novel reagents that enable more efficient bond-forming strategies aligns with sustainable design. A bifunctional aminomethyl sulfone reagent has been developed that allows for palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes, showcasing high reactivity and stereoselectivity. acs.org Such reagents can lead to more efficient synthetic routes with less waste. acs.org

The table below highlights examples of more sustainable reagents used in sulfinate synthesis.

Table 2: Examples of Sustainable Reagents in Sulfinate Synthesis

| Reagent/System | Application | Advantage | Source |

|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Sulfinatodehalogenation | Quantitative yield, alternative to harsher reagents | rsc.org |

| DABSO (SO₂ surrogate) | Synthesis of aryl sulfinates | Solid, stable, and safer alternative to gaseous SO₂ | rsc.org |

| NaOMe in MeOH | Synthesis of triflinate salts | Mild reaction conditions | rsc.org |

| Iodine in Water | Synthesis of sulfonamides from sulfinates | Eco-friendly solvent, room temperature, sub-stoichiometric catalyst | rsc.org |

| Aminomethyl sulfones | Asymmetric aminomethylative sulfonylation | High reactivity and stereoselectivity, efficient bond formation | acs.org |

By focusing on catalytic efficiency, alternative solvents, and thoughtfully designed reagents, the synthesis of sodium 3-chloropyridine-2-sulfinate and its analogs can be made more sustainable and environmentally benign.

Reactivity and Transformational Chemistry of Sodium 3 Chloropyridine 2 Sulfinate

Cross-Coupling Reactions as a Primary Transformative Pathway

Cross-coupling reactions represent a cornerstone of contemporary synthetic chemistry, and sodium pyridine-2-sulfinates, including the 3-chloro substituted variant, have proven to be highly effective nucleophilic partners. rsc.orgsigmaaldrich.com They offer a stable, easy-to-handle alternative to often unstable and difficult-to-prepare pyridine-2-boronic acids for the synthesis of bi- and poly-heterocyclic compounds. rsc.orgacs.orgnih.gov

Palladium catalysis is the most established method for activating pyridine (B92270) sulfinates in cross-coupling reactions. The general mechanism for this desulfinative process involves the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition with a (hetero)aryl halide. nih.gov This is followed by a transmetalation step with the sodium sulfinate salt, creating a palladium sulfinate intermediate. nih.gov Subsequently, the intermediate extrudes sulfur dioxide (SO₂), and reductive elimination yields the desired coupled product while regenerating the Pd(0) catalyst. nih.govnih.gov

The palladium-catalyzed desulfinative coupling of sodium pyridine-2-sulfinates with aryl and heteroaryl halides is a powerful tool for forming C(sp²)-C(sp²) bonds, leading to a diverse range of bipyridines and arylated pyridines. acs.orgnih.gov These reactions are typically high-yielding and demonstrate the utility of sulfinates as robust nucleophilic reagents. nih.gov For instance, the coupling of various substituted pyridine-2-sulfinates with aryl halides like 4-bromotoluene (B49008) and 4-chlorotoluene (B122035) proceeds efficiently to give the corresponding 2-arylpyridine products. nih.gov

The reaction conditions generally involve a palladium source, such as Pd(OAc)₂, a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and a base, typically potassium carbonate (K₂CO₃), in a high-boiling solvent like 1,4-dioxane (B91453) at elevated temperatures. nih.govresearchgate.net The unsubstituted sodium pyridine-2-sulfinate, for example, couples with 4-bromotoluene to produce the product in excellent yield. nih.gov This methodology has been successfully applied on a preparative scale, highlighting its robustness. semanticscholar.org

| Entry | Pyridine Sulfinate | Coupling Partner | Product | Yield (%) |

| 1 | Sodium pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-Tolyl)pyridine | 91 |

| 2 | Sodium pyridine-2-sulfinate | 4-Chlorotoluene | 2-(p-Tolyl)pyridine | 82 |

| 3 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-Tolyl)-5-(trifluoromethyl)pyridine | 95 |

| 4 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Chlorotoluene | 2-(p-Tolyl)-5-(trifluoromethyl)pyridine | 85 |

Table 1: Examples of Palladium-Catalyzed C(sp²)-C(sp²) Coupling. nih.gov

A significant advantage of the palladium-catalyzed desulfinative cross-coupling is its broad substrate scope, particularly with respect to the heteroaryl halide coupling partner. nih.gov This allows for the synthesis of a wide array of linked bis-heterocyclic structures, which are of great interest in medicinal chemistry. nih.govresearchgate.net

The reaction is not limited to simple benzene (B151609) derivatives; a variety of complex and functionalized heteroaryl halides can be successfully employed. This includes other pyridines, pyrazines, pyrimidines, quinolines, and imidopyridines. semanticscholar.org The methodology tolerates a range of functional groups, making it suitable for late-stage functionalization in drug discovery programs. nih.gov Both electron-rich and electron-deficient heteroaryl halides can participate effectively in the coupling process. nih.gov

| Entry | Pyridine Sulfinate | Heteroaryl Halide | Product | Yield (%) |

| 1 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 2-Bromopyridine | 5-(Trifluoromethyl)-2,2'-bipyridine | 91 |

| 2 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 2-Chloropyrazine | 2-(5-(Trifluoromethyl)pyridin-2-yl)pyrazine | 81 |

| 3 | Sodium 5-methoxypyridine-2-sulfinate | 2-Chloropyrimidine | 5-Methoxy-2-(pyrimidin-2-yl)pyridine | 80 |

| 4 | Sodium 5-cyanopyridine-2-sulfinate | 3-Bromoquinoline | 5-Cyano-2-(quinolin-3-yl)pyridine | 72 |

Table 2: Substrate Scope in Heteroaryl Halide Coupling. nih.govsemanticscholar.org

While palladium catalysis is predominant, nickel-catalyzed reactions offer a complementary and sometimes advantageous alternative for coupling reactions involving pyridine derivatives. Nickel catalysts are particularly effective in cross-electrophile couplings, where two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide, are coupled. nih.gov This approach avoids the need to pre-form an organometallic nucleophile. nih.gov

Furthermore, the combination of nickel catalysis with photoredox catalysis has enabled the sulfonylation of aryl, heteroaryl, and vinyl halides with sodium sulfinates at room temperature. nih.govmdpi.com In this dual catalytic system, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) with the sodium sulfinate to generate a sulfonyl radical. nih.gov This radical then engages with the nickel catalytic cycle to facilitate the cross-coupling with the halide partner, demonstrating excellent functional group tolerance. nih.gov The protocol is effective even for less reactive aryl chlorides. nih.gov

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Sulfur-Centered Radical Chemistry

Beyond two-electron cross-coupling pathways, sodium 3-chloropyridine-2-sulfinate can engage in one-electron processes, leveraging the chemistry of sulfur-centered radicals. This reactivity manifold opens up distinct synthetic possibilities for functionalization.

Sulfonyl radicals (RSO₂•) are readily generated from sodium sulfinates through oxidation. rsc.orgresearchgate.netresearchgate.net This can be achieved using chemical oxidants, electrochemical methods, or, more recently, through visible-light photoredox catalysis. nih.govresearchgate.netnih.govrsc.org Upon excitation by visible light, a suitable photocatalyst can oxidize the sulfinate salt via a single-electron transfer (SET) process to produce the corresponding sulfonyl radical. nih.govnih.gov

Once generated, these sulfonyl radicals are versatile intermediates. A primary mode of reactivity is their addition to unsaturated C-C bonds, such as those in alkenes. nih.govrsc.org This addition forms a new carbon-centered radical, which can then be trapped or participate in further radical chain propagation steps. nih.gov This strategy has been harnessed in three-component reactions where a sulfonyl radical and a pyridyl group are incorporated across an alkene, providing access to complex β-pyridyl alkyl sulfones. rsc.org The generation of sulfonyl radicals from sulfinates offers a powerful method for constructing C-S bonds under mild conditions, avoiding the use of harsh reagents. researchgate.netrsc.org

Radical Cyclization Cascades

This compound can serve as a precursor to sulfonyl radicals, which are key intermediates in various radical cyclization cascades. researchgate.net The generation of the 3-chloro-2-pyridylsulfonyl radical from the corresponding sulfinate salt allows for its participation in intramolecular addition reactions with suitably positioned unsaturated bonds within a molecule. This process initiates a cascade of cyclization events, leading to the formation of complex polycyclic structures.

The synthetic utility of these radical cyclization cascades is significant for the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds. nih.gov The regioselectivity of the initial radical addition and the stereochemical outcome of the subsequent cyclization steps are influenced by factors such as the nature of the tether connecting the radical acceptor, the substitution pattern of the alkene or alkyne, and the reaction conditions. nih.gov

For instance, a common strategy involves the generation of the sulfonyl radical, which then adds to a pendant alkene. The resulting carbon-centered radical can then undergo further cyclization onto another unsaturated moiety, such as an aromatic ring or another double or triple bond. This sequence allows for the rapid assembly of intricate molecular architectures from relatively simple starting materials. The 3-chloro substituent on the pyridine ring can also influence the electronic properties of the radical and the subsequent intermediates, potentially affecting the efficiency and selectivity of the cyclization process.

Bond-Forming Reactions Beyond Cross-Coupling

This compound is a versatile reagent that participates in a variety of bond-forming reactions beyond traditional cross-coupling, enabling the synthesis of diverse organosulfur compounds. rsc.orgrsc.org These transformations often proceed through the generation of a sulfonyl radical or by the sulfinate acting as a nucleophile. researchgate.netrsc.org

Carbon-Sulfur Bond Formation (e.g., Sulfones, Sulfides)

The formation of carbon-sulfur (C-S) bonds using this compound is a fundamental transformation for the synthesis of sulfones and, less directly, sulfides. rsc.orgrsc.org

Sulfones: The most direct application of this compound is in the synthesis of sulfones. organic-chemistry.org This can be achieved through several methods:

Reaction with Alkyl Halides: In a classic nucleophilic substitution, the sulfinate anion displaces a halide from an alkyl halide to form the corresponding sulfone. organic-chemistry.org This reaction is often facilitated by polar aprotic solvents.

Addition to Alkenes and Alkynes: Radical addition of the 3-chloro-2-pyridylsulfonyl radical, generated from the sulfinate, to alkenes and alkynes is a powerful method for constructing sulfones. organic-chemistry.org This can be initiated by thermal or photochemical methods, or through the use of a radical initiator. organic-chemistry.org Electrochemical methods have also been developed for the sulfonylation of alkynes. organic-chemistry.org

Oxidative Coupling: In some cases, oxidative coupling reactions can lead to the formation of sulfones from sulfinates and various coupling partners.

| Reactant Type | Reaction Conditions | Product Type | Reference(s) |

| Alkyl Halides | Nucleophilic Substitution | Alkyl Pyridyl Sulfones | organic-chemistry.org |

| Alkenes/Alkynes | Radical Addition | Vinyl/Alkynyl Pyridyl Sulfones | organic-chemistry.org |

| Alkenes | Photocatalysis | β-Hydroxysulfones | organic-chemistry.org |

Sulfides: While not a direct precursor to sulfides, the sulfone group derived from this compound can be reduced to the corresponding sulfide. However, more direct routes to sulfides typically involve other sulfur-containing starting materials. researchgate.net The primary role of the sulfinate is in the formation of the more oxidized sulfone linkage. researchgate.net

Nitrogen-Sulfur Bond Formation (e.g., Sulfonamides)

This compound is a key starting material for the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. nih.govresearchgate.net The formation of the nitrogen-sulfur (N-S) bond can be accomplished through a one-pot reaction where the sulfinate is first converted to a more reactive intermediate, such as a sulfonyl chloride or sulfonyl bromide, which then reacts with an amine. sci-hub.se

An alternative and widely used method involves the direct coupling of the sodium sulfinate with an amine in the presence of an oxidizing agent. nih.gov Iodine-mediated coupling is a common and efficient approach for this transformation, proceeding under mild, metal-free conditions. acs.org This method is attractive due to its operational simplicity and broad functional group tolerance. acs.org The reaction is believed to proceed through the in situ formation of a sulfonyl iodide intermediate.

| Amine Type | Coupling Conditions | Product Type | Reference(s) |

| Primary/Secondary Amines | I2-mediated coupling | N-Substituted Pyridyl Sulfonamides | acs.org |

| Ammonia | I2-mediated coupling | Primary Pyridyl Sulfonamides | acs.org |

| Amines | NH4I-mediated coupling | N-Substituted Pyridyl Sulfonamides | nih.gov |

Sulfur-Sulfur Bond Formation (e.g., Thiosulfonates)

The synthesis of thiosulfonates from this compound involves the formation of a sulfur-sulfur (S-S) bond. nih.gov This can be achieved through several methods:

Reaction with Thiols: The oxidative coupling of this compound with thiols in the presence of a catalyst, such as copper or iron salts, under aerobic conditions yields unsymmetrical thiosulfonates. nih.gov

Reaction with Disulfides: Iodine-catalyzed oxidative sulfenylation of disulfides with this compound provides a straightforward route to thiosulfonates. nih.gov

Disproportionation Reaction: In the presence of a Lewis acid like boron trifluoride diethyl etherate, this compound can undergo a disproportionation reaction to form symmetrical thiosulfonates. nih.govgoogle.com This method can also be applied in a crossed-coupling fashion to generate unsymmetrical thiosulfonates. google.com

These reactions highlight the versatility of the sulfinate group in forming S-S bonds, leading to the valuable thiosulfonate functionality. uantwerpen.be

| Reactant | Catalyst/Reagent | Product | Reference(s) |

| Thiols | CuI/Phen·H2O or FeCl3 | Unsymmetrical Thiosulfonates | nih.gov |

| Disulfides | I2 | Thiosulfonates | nih.gov |

| Sodium Sulfinate (self-coupling) | BF3·OEt2 | Symmetrical Thiosulfonates | nih.govgoogle.com |

Electrochemical Transformations

Electrochemical methods offer a green and efficient alternative for the transformation of this compound. rsc.orgresearchgate.net By employing an electric current instead of chemical oxidants or reductants, these methods can generate reactive sulfonyl radical intermediates under mild conditions. researchgate.net

A notable application is the electrochemical sulfonylation of alkynes. organic-chemistry.org In an undivided cell under constant current electrolysis, this compound can react with terminal alkynes to furnish the corresponding alkynyl sulfones in good yields. organic-chemistry.org This process is typically transition-metal-free, external oxidant-free, and base-free, making it an environmentally benign protocol. organic-chemistry.org The reaction is believed to proceed via a radical pathway initiated by the anodic oxidation of the sulfinate. organic-chemistry.org

The scope of these electrochemical transformations is broad, with potential for various other bond-forming reactions, including C-S, N-S, and S-S bond formation, by carefully controlling the reaction parameters such as electrode material, solvent, and electrolyte. researchgate.netrsc.org

Photoredox Catalyzed Transformations

Photoredox catalysis has emerged as a powerful tool for the activation of this compound under mild conditions using visible light. rsc.orgacs.org This methodology allows for the generation of sulfonyl radicals through a single-electron transfer (SET) process between an excited photocatalyst and the sulfinate salt. nih.gov

A prominent application is the Ni/photoredox dual-catalyzed cross-coupling of this compound with aryl halides to form aryl sulfones. rsc.org This reaction proceeds at room temperature and exhibits broad functional group tolerance. rsc.orgacs.org The proposed mechanism involves the generation of the sulfonyl radical via photoredox catalysis, which then enters the nickel catalytic cycle.

Furthermore, photoredox catalysis can be employed for the direct conversion of alcohols and alkyl bromides into the corresponding sulfinates, which can then be used in subsequent transformations. nih.gov While not a direct transformation of this compound itself, this highlights the synergy between photoredox catalysis and sulfinate chemistry. These methods often utilize easily oxidized radical precursors to facilitate the efficient synthesis of the desired sulfur-containing products. nih.govdomainex.co.uk

| Reaction Type | Catalysis | Key Features | Reference(s) |

| Cross-coupling with Aryl Halides | Ni/Photoredox Dual Catalysis | Room temperature, broad scope | rsc.orgacs.org |

| Debrominative/Deoxygenative Sulfination | Photoredox Catalysis | Mild radical generation | nih.gov |

| Sulfonylation of Alkenes | Photoredox Catalysis | Radical addition/cyclization | nih.gov |

Reactivity in Heterocycle Synthesis

Following a comprehensive review of available scientific literature, there is currently no documented evidence of this compound being utilized in the specific reactivity pathways outlined below. The requested sections are based on a chemical transformation that does not appear in published research.

Mechanistic Investigations of Reactions Involving Sodium 3 Chloropyridine 2 Sulfinate

Elucidation of Catalytic Cycles

The palladium-catalyzed desulfinative cross-coupling of (hetero)aryl sulfinates with aryl halides is a prominent method for forming carbon-carbon bonds. nih.govnih.gov These reactions offer significant advantages over classical methods that use boronic acids, particularly for heterocyclic systems like pyridines. nih.govsemanticscholar.org The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the sulfinate salt, extrusion of sulfur dioxide (SO₂), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govacs.org

A detailed investigation using sodium pyridine-2-sulfinate as a model substrate has provided significant insights into this cycle. nih.gov The study compared its reactivity with a carbocyclic analog, sodium 4-methylbenzenesulfinate (B2793641), revealing crucial differences in their mechanistic pathways. nih.govnih.gov

The catalytic cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) species. nih.govnih.gov This step is common to many palladium-catalyzed cross-coupling reactions. nih.gov The Pd(0) catalyst itself is typically generated in situ from a Pd(II) precatalyst, such as palladium(II) acetate (B1210297). nih.govacs.org Studies have shown that the homocoupling of two sulfinate molecules can facilitate this reduction from Pd(II) to the catalytically active Pd(0). nih.gov

An independently synthesized oxidative addition complex, (4-F-C₆H₄)Pd(PCy₃)₂(Br), proved to be a competent catalyst for the desulfinative coupling, yielding reaction rates and yields similar to those from the standard Pd(OAc)₂/PCy₃ system. acs.org This confirms that the oxidative addition complex is a key intermediate in the catalytic cycle. acs.org For carbocyclic sulfinates, this oxidative addition complex is often the resting state of the catalyst, indicating that the subsequent transmetalation step is turnover-limiting. nih.govnih.gov

Transmetalation is the step where the sulfinate group replaces the halide on the palladium(II) center, forming a palladium sulfinate intermediate. nih.govnih.gov The nature of this process can be highly dependent on the sulfinate substrate. nih.govacs.org

In studies with sodium pyridine-2-sulfinate, direct reaction of the oxidative addition complex with the sulfinate salt allowed for the isolation and characterization of a stable, monomeric palladium sulfinate complex. acs.org This complex features a strong κ²-N,O-chelation from the pyridine-2-sulfinate ligand to the palladium center. acs.org The formation of this stable five-membered ring palladacycle is a critical feature of the mechanism for pyridine-2-sulfinates. acs.org

In contrast, the analogous reaction with a carbocyclic sulfinate (sodium 4-methylbenzenesulfinate) under the same conditions led to the formation of a dimeric palladium sulfinate complex. acs.org This structural difference has profound implications for the subsequent steps of the catalytic cycle. acs.org The general trends for transmetalation suggest the process is accelerated by more electron-rich nucleophiles (the sulfinate) and more electron-poor electrophiles (the aryl group on the palladium complex). nih.gov

Following transmetalation, the catalytic cycle concludes with the extrusion of sulfur dioxide (SO₂) from the palladium sulfinate intermediate, followed by reductive elimination to form the C-C bond of the final product and regenerate the Pd(0) catalyst. nih.govnih.gov

For pyridine-2-sulfinate, the chelated Pd(II) sulfinate complex formed after transmetalation is the catalyst's resting state. nih.gov This indicates that the subsequent step, the extrusion of SO₂, is the turnover-limiting (rate-determining) step for this class of substrate. nih.govacs.org The stability of the chelated intermediate significantly slows the rate of SO₂ loss. acs.org

While palladium catalysis is a well-supported mechanism, sodium sulfinates are also known to participate in reactions via radical pathways. researchgate.netresearchgate.net These compounds can act as effective precursors to sulfonyl radicals (RSO₂•) through processes initiated by oxidants, heat, or light. researchgate.netyoutube.com

A proposed radical mechanism involves the formation of a sulfonyl radical from the sodium sulfinate salt. This radical could then participate in a chain reaction. libretexts.org The key steps in such a radical chain reaction are:

Initiation: Generation of the initial sulfonyl radical from the sulfinate salt. youtube.comlibretexts.org

Propagation: The sulfonyl radical reacts with another species (e.g., an aryl halide) to form a new radical and a stable molecule. This new radical continues the chain. youtube.comlibretexts.org

Termination: Two radical species combine to form a stable, non-radical product, terminating the chain. youtube.com

In the context of cross-coupling, it has been proposed that an alkyl radical can be generated, and controlling its fate is key to a successful reaction. nih.gov Some transformations involving sodium sulfinates are explicitly designed to proceed through radical intermediates, such as in the synthesis of disulfides or 3-sulfenylchromones, where a thiyl radical is implicated. researchgate.net It is therefore plausible that under certain conditions, particularly if the palladium catalyst is inefficient or deactivated, a competing radical pathway could contribute to product formation or side reactions.

Pathways in Palladium-Catalyzed Desulfinative Couplings

Kinetic Studies and Reaction Rate Determinants

Kinetic analysis has been instrumental in distinguishing the mechanistic pathways for different sulfinate substrates in palladium-catalyzed desulfinative couplings. nih.govnih.gov Initial rate studies comparing sodium pyridine-2-sulfinate and sodium 4-methylbenzenesulfinate in their reaction with 1-bromo-4-fluorobenzene (B142099) revealed different rate-determining steps. nih.govacs.org

For the reaction involving sodium pyridine-2-sulfinate , the rate-determining step was identified as the extrusion of SO₂ from the chelated palladium sulfinate complex. nih.govacs.org This is consistent with the observation that this stable complex is the catalyst's resting state. acs.org The reaction shows a first-order dependence on the concentration of the palladium catalyst, which supports a unimolecular rate-determining step (SO₂ loss) from the catalyst resting state. acs.org

For the reaction with sodium 4-methylbenzenesulfinate , the turnover-limiting step is transmetalation. nih.govnih.gov This is supported by the identification of the oxidative addition complex as the resting-state intermediate. acs.org The reaction kinetics for the carbocyclic sulfinate were found to be more complex, with a half-order dependence on the palladium catalyst concentration observed. acs.org

The role of additives like potassium carbonate (K₂CO₃) has also been investigated. It was found to have a dual function: it removes free SO₂ from the reaction medium and the potassium cation can accelerate the transmetalation step, particularly in the case of the carbocyclic sulfinate where this step is rate-limiting. nih.gov

Identification and Characterization Methodologies for Reaction Intermediates

The elucidation of reaction mechanisms involving Sodium 3-chloropyridine-2-sulfinate is critically dependent on the successful identification and characterization of transient intermediates. These short-lived species provide a molecular-level view of the reaction pathway, offering insights into bond formation and cleavage events. A variety of sophisticated methodologies are employed to detect, trap, and characterize these intermediates, ranging from spectroscopic techniques to computational modeling.

At its core, the study of reaction intermediates in the context of sulfinate chemistry involves a multi-pronged approach. Direct observation through spectroscopic methods is often the most desirable, providing structural information in real-time. However, the inherent instability of many intermediates necessitates the use of trapping experiments, where the transient species reacts with a known agent to form a stable, characterizable product. Complementing these experimental techniques, computational studies have emerged as a powerful tool for predicting the structures and energies of potential intermediates and transition states, guiding experimental design and interpretation.

The choice of methodology is dictated by the specific reaction conditions and the expected nature of the intermediate. For instance, reactions suspected of proceeding through radical pathways are often investigated using radical trapping agents, while the involvement of ionic intermediates may be probed by altering solvent polarity or through the use of specific cation or anion scavengers. The following sections detail the primary techniques and research findings related to the identification and characterization of reaction intermediates in processes involving sulfinate compounds, with applicability to this compound.

Spectroscopic Techniques

Spectroscopic methods allow for the in-situ detection and structural elucidation of reaction intermediates. These techniques are powerful because they provide direct evidence for the existence of transient species.

| Spectroscopic Method | Description | Application in Sulfinate Chemistry |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. Low-temperature NMR can be used to slow down reactions and observe the signals of otherwise transient intermediates. | While direct observation of intermediates in rapid sulfinate reactions at room temperature is challenging, low-temperature NMR studies can potentially identify and characterize thermally stable intermediates or pre-equilibrium complexes. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Also known as Electron Spin Resonance (ESR), this technique is specifically used to detect and study species with unpaired electrons, such as radicals. | In reactions where a single-electron transfer mechanism is suspected, EPR spectroscopy is the definitive method for detecting and characterizing any radical intermediates that may be formed from the sulfinate. |

| Mass Spectrometry (MS) | Mass spectrometry can be used to detect the mass-to-charge ratio of transient species. Techniques like electrospray ionization (ESI-MS) can be used to gently transfer ions from solution into the gas phase for detection. | ESI-MS can be employed to identify charged intermediates, such as sulfinate-derived radical anions or cationic adducts, by directly sampling the reaction mixture over time. |

| Infrared (IR) and Raman Spectroscopy | These vibrational spectroscopy techniques provide information about the functional groups present in a molecule. Time-resolved IR spectroscopy can monitor changes in functional groups as a reaction progresses, indicating the formation and decay of intermediates. | Changes in the S=O stretching frequency in the IR or Raman spectrum can signal the transformation of the sulfinate group into a different sulfur-containing functionality, characteristic of an intermediate species. |

Trapping Experiments

Trapping experiments are designed to convert a highly reactive intermediate into a more stable product, which can then be isolated and characterized using standard analytical techniques. The choice of trapping agent is crucial and depends on the suspected nature of the intermediate.

| Trapping Agent | Type of Intermediate Trapped | Mechanism of Trapping | Example from Related Chemistry |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Radical intermediates | TEMPO is a stable radical that readily reacts with transient radical species to form a stable adduct, which can be detected by mass spectrometry or NMR. | In studies of sulfinate reactivity, the absence of inhibition by TEMPO has been used to rule out a radical pathway. rsc.org |

| Nitrone Spin Traps (e.g., PBN, DMPO) | Radical intermediates | Nitrones react with radicals to form stable nitroxide adducts that have characteristic EPR spectra, allowing for the identification of the original radical. | This technique is widely applicable in organic chemistry to intercept and identify fleeting radical species. |

| Electrophiles (e.g., alkyl halides) | Nucleophilic intermediates | If a nucleophilic intermediate is formed, it can be trapped by adding a reactive electrophile to the reaction mixture, leading to a stable, covalently modified product. | Sulfinates themselves are nucleophilic and can react with electrophiles; a more nucleophilic intermediate would be expected to react even more readily. |

| Nucleophiles (e.g., alcohols, amines) | Electrophilic intermediates | Electrophilic intermediates can be trapped by the addition of a nucleophile, which will attack the electrophilic center to form a stable adduct. | The formation of stable intermediates with electrophiles is a known reaction pathway for sulfinates. |

Computational Studies

Computational chemistry provides a theoretical framework for understanding reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to predict the structures and relative stabilities of intermediates and transition states.

| Computational Method | Information Obtained | Relevance to Sulfinate Chemistry |

| Density Functional Theory (DFT) | DFT calculations can provide optimized geometries, electronic structures, and relative energies of reactants, intermediates, transition states, and products. | DFT has been used to investigate the mechanistic pathways of reactions involving sulfonylpyridinium salts, which are structurally related to this compound. These studies can predict the feasibility of different reaction pathways and the nature of the intermediates involved. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into the bonding and electronic delocalization within a molecule. | For sulfinate-containing molecules, NBO analysis can reveal hyperconjugation effects that stabilize certain conformations or intermediates. |

| Molecular Electrostatic Potential (MEP) Maps | MEP maps visualize the electrostatic potential on the electron density surface of a molecule, highlighting regions of positive and negative charge. | MEP maps can indicate the likely sites of nucleophilic or electrophilic attack on a sulfinate or its derived intermediates. |

The combination of these diverse methodologies provides a robust toolkit for the detailed investigation of reaction mechanisms involving this compound. While direct experimental data on the intermediates of this specific compound may be limited in publicly available literature, the principles and techniques described are standard practice in the field of physical organic chemistry and are directly applicable to elucidating its reactivity.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "Sodium 3-chloropyridine-2-sulfinate" in solution.

¹H NMR Spectroscopy: In a deuterated solvent like D₂O, the proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons. The electron-withdrawing nature of the chloro and sulfinate groups would influence the chemical shifts of these protons, typically causing them to appear in the downfield region of the spectrum. For a related compound, sodium 3-cyclopropylpyridine-2-sulfinate, the pyridine protons are observed as a doublet between δ 8.5–8.7 ppm (H-6), a triplet at δ 7.9–8.1 ppm (H-4), and a doublet of doublets at δ 7.5–7.7 ppm (H-5).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyridine ring will exhibit characteristic chemical shifts. For instance, in sodium 3-cyclopropylpyridine-2-sulfinate, the carbon attached to the sulfinate group (C-2) resonates at approximately δ 155–160 ppm, while the other aromatic carbons appear between δ 120–135 ppm.

Solid-state NMR can also be employed to study the compound in its solid form, which can be particularly useful when comparing with data from powder X-ray diffraction. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Sodium Pyridine-2-sulfinate in D₂O

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| H-6 | 8.5 - 8.7 | d |

| H-4 | 7.9 - 8.1 | t |

| H-5 | 7.5 - 7.7 | dd |

| ¹³C NMR | ||

| C-2 | 155 - 160 | s |

| C-3 | 145 - 150 | s |

| C-4, C-5, C-6 | 120 - 135 | s |

| Data based on sodium 3-cyclopropylpyridine-2-sulfinate. d = doublet, t = triplet, dd = doublet of doublets, s = singlet. |

Infrared (IR) Spectroscopic Techniques

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in "this compound". The vibrational frequencies of the sulfinate group are particularly characteristic.

Key expected absorptions include:

S-O Asymmetric Stretching: A strong band typically appearing in the range of 1180–1220 cm⁻¹.

S-O Symmetric Stretching: Another strong band observed between 1040–1080 cm⁻¹.

Pyridine Ring Vibrations: C=C stretching vibrations are expected in the 1600–1650 cm⁻¹ region, while C-H stretching vibrations appear around 3050–3100 cm⁻¹.

These characteristic peaks allow for the confirmation of the sulfinate functional group and the pyridine ring within the molecule's structure.

Table 2: Characteristic Infrared Absorption Frequencies for a Substituted Sodium Pyridine-2-sulfinate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Sulfinate (S-O) | Asymmetric Stretch | 1180 - 1220 |

| Sulfinate (S-O) | Symmetric Stretch | 1040 - 1080 |

| Pyridine (C=C) | Ring Stretch | 1600 - 1650 |

| Pyridine (C-H) | Ring Stretch | 3050 - 3100 |

| Data based on sodium 3-cyclopropylpyridine-2-sulfinate. |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of "this compound".

Electrospray Ionization (ESI-MS): In negative ion mode, ESI-MS is expected to show a prominent peak corresponding to the 3-chloropyridine-2-sulfinate anion. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the anion. For a similar compound, sodium 3-cyclopropylpyridine-2-sulfinate, a dominant peak at m/z 193.1 corresponding to the deprotonated sulfinate anion is observed.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the parent ion. Common fragmentation patterns for sulfinates include the loss of sulfur dioxide (SO₂). This information is crucial for confirming the structure of the molecule. nih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Growing a suitable single crystal of "this compound" would allow for its definitive structural elucidation using single crystal X-ray diffraction. rigaku.com This technique provides precise bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions. researchgate.netmdpi.com The resulting three-dimensional atomic structure is unambiguous. rigaku.com For instance, the analysis of a fused triazolo-thiadiazole compound revealed a monoclinic crystal system with a P2₁/n space group, providing detailed information on its molecular and supramolecular structure. mdpi.com

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample of "this compound". scielo.org.mx The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its purity, and determine its crystal system and unit cell parameters. researchgate.netnih.gov The PXRD pattern can be compared to patterns calculated from single crystal X-ray diffraction data to confirm the bulk material's identity. nih.gov Standard X-ray diffraction powder patterns for various sodium-containing compounds are available in databases for comparison. nist.govnist.gov

Other Spectroscopic Methods

Other spectroscopic techniques can provide further information about the electronic properties of "this compound".

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of "this compound" in a suitable solvent would reveal information about its electronic transitions. The interaction between N-aminopyridinium salts and sodium sulfinates can form electron-donor-acceptor (EDA) complexes that absorb light and can be studied by UV-Vis spectroscopy. researchgate.net The study of a sodium triazino-quinazoline acetate (B1210297) derivative in different solvents showed three absorption bands in the ranges of 190–227 nm, 260–284 nm, and 328–348 nm, which were assigned to specific electronic transitions. zsmu.edu.uadoaj.org

Electron Spin Resonance (ESR) for Radicals: While "this compound" itself is not a radical, ESR (or EPR) spectroscopy could be relevant if the compound is involved in reactions that generate radical species. Sulfinates can act as radical precursors, for example, by generating radicals through single-electron transfer, which could then be studied by ESR. researchgate.net

Elemental Analysis Techniques

Elemental analysis is a cornerstone of chemical characterization, providing fundamental insights into the elemental composition of a compound. For a novel or synthesized compound like this compound, elemental analysis serves as a primary method to confirm its empirical formula and assess its purity. This process involves the quantitative determination of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), with separate methods employed for heteroatoms like chlorine (Cl) and sodium (Na).

Theoretical and Experimental Elemental Composition

The theoretical elemental composition is calculated from the molecular formula of this compound, which is C₅H₃ClNNaO₂S. The molecular weight of this compound is 199.59 g/mol . The expected weight percentages of each element are crucial benchmarks against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

This interactive table provides the theoretical percentage of each element in the compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 30.09 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.52 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.76 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.02 |

| Sodium | Na | 22.99 | 1 | 22.99 | 11.52 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.03 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.07 |

| Total | 199.59 | 100.00 |

Experimental values are obtained through various analytical techniques. For publication in scholarly journals, a common requirement is that the experimentally determined values for C, H, and N must be within ±0.4% of the calculated theoretical values, a standard that underscores the precision required in these analyses. nih.gov

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

This interactive table presents a hypothetical comparison between theoretical values and typical experimental results for elemental analysis, illustrating the expected accuracy.

| Element | Theoretical % | Hypothetical Experimental % | Deviation % |

|---|---|---|---|

| Carbon (C) | 30.09 | 30.25 | +0.16 |

| Hydrogen (H) | 1.52 | 1.49 | -0.03 |

| Nitrogen (N) | 7.02 | 6.91 | -0.11 |

| Sulfur (S) | 16.07 | 15.89 | -0.18 |

Detailed Research Findings

Combustion Analysis (CHNS Analysis): The most prevalent method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis. nih.gov This technique involves burning a small, precisely weighed sample of this compound in a stream of pure oxygen at high temperatures (around 1000°C). bldpharm.comnih.gov This process converts the elements into simple gaseous compounds: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and/or nitrogen oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). nih.gov

These combustion products are then separated, typically using gas chromatography, and quantified by a thermal conductivity detector (TCD). bldpharm.comnih.gov The instrument is calibrated using certified standards to ensure accuracy. google.com The reliability of CHNS analysis is critical for confirming the pyridine ring structure and the presence of the sulfinate group.

Inductively Coupled Plasma (ICP) Techniques: For the determination of the sodium (Na) content and for trace metal analysis, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the methods of choice. bldpharm.com These techniques involve introducing the sample, usually in a liquid form, into an argon plasma, which atomizes and ionizes the material. bldpharm.com

However, the high salt concentration in a sample like this compound presents significant challenges for ICP analysis. nih.gov High levels of sodium can cause matrix effects, leading to signal suppression or enhancement, and potentially forming polyatomic ions that interfere with the detection of other elements. nih.gov To mitigate these issues, sample preparation steps such as dilution or the use of specific instrumental setups are often necessary. rsc.orgrsc.org Despite these challenges, ICP-MS offers high sensitivity for verifying the stoichiometric amount of sodium and for detecting any metallic impurities that might be present from the synthesis process, such as residual catalysts.

Halogen Analysis: The chlorine content is typically determined by methods other than combustion analysis. One common approach is ion chromatography. The sample is first combusted in an oxygen flask, which converts the covalently bonded chlorine into its ionic form (chloride, Cl⁻). google.com The resulting solution is then injected into an ion chromatograph for separation and quantification. google.com

The collective data from these elemental analysis techniques provides a comprehensive and quantitative picture of the composition of this compound, validating its chemical identity and purity.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, orbital energies, and reactivity descriptors.

For Sodium 3-chloropyridine-2-sulfinate, DFT calculations would be instrumental in understanding its fundamental characteristics. The optimization of the molecular geometry would provide precise bond lengths and angles for the 3-chloropyridine (B48278) ring and the sodium sulfinate group. From the calculated electronic structure, key reactivity indicators such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a crucial parameter, with a smaller gap generally indicating higher chemical reactivity.

Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For instance, studies on other pyridine (B92270) derivatives have used MEP maps to identify the most likely sites for chemical reactions. ekb.eg

While no specific DFT data for this compound has been published, studies on the related precursor, 3-chloropyridine, have utilized DFT (specifically the B3LYP method with a 6-311++G(d,p) basis set) to calculate its structure and vibrational frequencies, finding good agreement with experimental data. researchgate.netresearchgate.net Similar calculations on this compound would provide a foundational understanding of its electronic properties.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Data not available | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity and stability. |

| Dipole Moment | Data not available | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Data not available | Identifies positive and negative regions, predicting sites for interaction. |

Note: This table is illustrative. No published data is currently available for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For this compound, this approach could be used to model its synthesis or its subsequent reactions. For example, sulfinates are known to act as versatile building blocks in organic synthesis, participating in reactions that form C-S, N-S, or S-S bonds. nih.govsemanticscholar.org Computational modeling could clarify whether these reactions proceed through radical or ionic pathways by calculating the energies of the respective intermediates and transition states.

While no specific reaction mechanisms involving this compound have been computationally modeled, research on the reactivity of other pyridinium (B92312) salts and sulfinates has demonstrated the power of these methods. For example, DFT calculations have been used to investigate the transition states in nucleophilic aromatic substitution (SNAr) reactions on other pyridine rings, revealing how electron-withdrawing groups can stabilize the transition state and facilitate the reaction. researchgate.net

Table 2: Hypothetical Parameters for a Reaction Involving this compound

| Parameter | Calculated Value | Significance |

| Activation Energy (Ea) | Data not available | The energy barrier that must be overcome for a reaction to occur. |

| Transition State Geometry | Data not available | The specific atomic arrangement at the peak of the energy barrier. |

| Reaction Enthalpy (ΔH) | Data not available | The net energy change of the reaction (exothermic or endothermic). |

Note: This table is illustrative. No published data is currently available for this compound.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. science.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing.

If a crystal structure of this compound were determined, Hirshfeld surface analysis could be performed to break down the contributions of different types of intermolecular contacts (e.g., H···H, O···H, Cl···H). This analysis provides a "fingerprint" of the intermolecular interactions, which is crucial for understanding the physical properties of the solid material.

Although no such analysis exists for this compound, Hirshfeld surface analysis has been applied to numerous other organic salts and coordination polymers, revealing the dominant forces in their crystal packing. mdpi.comnih.gov For instance, in related compounds, these analyses often highlight the importance of hydrogen bonding and π-π stacking interactions in stabilizing the crystal structure. science.gov

Table 3: Hypothetical Hirshfeld Surface Analysis Contact Contributions for this compound

| Intermolecular Contact Type | Percentage Contribution | Description |

| H···H | Data not available | Represents van der Waals interactions between hydrogen atoms. |

| O···H / H···O | Data not available | Indicates the presence of hydrogen bonds involving the sulfinate oxygen. |

| Cl···H / H···Cl | Data not available | Shows interactions involving the chlorine atom. |

| C···H / H···C | Data not available | Often related to C-H···π interactions. |

| N···H / H···N | Data not available | Can indicate hydrogen bonding with the pyridine nitrogen. |

Note: This table is illustrative. No published data is currently available for this compound.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectral features of unknown compounds. For this compound, methods like DFT can be used to calculate its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra.

DFT calculations of vibrational frequencies are particularly common. By computing the second derivatives of the energy with respect to atomic positions, a theoretical vibrational spectrum can be generated. This calculated spectrum is an invaluable aid in assigning the various peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C-Cl stretches, S-O stretches, or pyridine ring vibrations. For example, DFT calculations have been successfully used to assign the vibrational spectra of 3-chloropyridine and other halogenated pyridines. researchgate.netnih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing another layer of data to confirm the molecular structure.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| Infrared (IR) Spectroscopy | S=O Asymmetric Stretch | Data not available |

| Infrared (IR) Spectroscopy | S-O Symmetric Stretch | Data not available |

| Infrared (IR) Spectroscopy | C-Cl Stretch | Data not available |

| ¹³C NMR Spectroscopy | Chemical Shift (C-S) | Data not available |

| ¹³C NMR Spectroscopy | Chemical Shift (C-Cl) | Data not available |

| ¹H NMR Spectroscopy | Chemical Shift (H4, H5, H6) | Data not available |

Note: This table is illustrative. No published data is currently available for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is particularly useful for studying the conformational flexibility of molecules and their behavior in solution. An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule's structure evolves.

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the C-S bond. In solution, the simulations would also shed light on the solvation structure, showing how solvent molecules (e.g., water) arrange themselves around the sodium cation and the chloropyridine sulfinate anion. This is critical for understanding the compound's solubility and behavior in a liquid phase.

While no MD simulations have been reported for this compound, the technique has been applied to study the behavior of other sodium salts in aqueous solutions, providing insights into ion pairing, solvation shells, and aggregation. nih.govnih.gov

Coordination Chemistry of the Sulfinate Ligand and Metal Complexes

Binding Modes and Coordination Geometries

The sulfinate functional group is an ambidentate ligand, meaning it can coordinate to a metal center through either its sulfur or oxygen atoms. acs.org This versatility leads to several possible binding modes, which influence the geometry and stability of the resulting metal complex.

O-monodentate: The ligand binds to the metal through one of the oxygen atoms. This is observed in some square planar palladium complexes. acs.org

S-monodentate: The ligand coordinates via the sulfur atom. The Pd–S bond length in one such complex involving a 2-pyridyl sulfinate was found to be 2.2307(5) Å. acs.org

O,O-bidentate (chelating or bridging): Both oxygen atoms can coordinate to the same metal center (chelation) or to different metal centers (bridging).

κ²N,O-bidentate (chelating): In ligands that contain another potential donor site, such as the nitrogen atom in the pyridine (B92270) ring of Sodium 3-chloropyridine-2-sulfinate, chelation can occur. For instance, with pyridine-2-sulfinate substrates, a common binding mode involves coordination through the pyridine nitrogen and a sulfinate oxygen, forming a stable five-membered palladacycle. acs.org This chelation renders the derived palladium sulfinate complexes more thermodynamically stable. acs.org

The geometry of these complexes is often square planar, particularly with d⁸ metals like Palladium(II). acs.org In one characterized complex, a pyridine residue lies trans to a phosphine (B1218219) ligand, and a second sulfinate group coordinates via sulfur, trans to the oxygen of the chelating sulfinate. acs.org

| Binding Mode | Coordinating Atoms | Example Feature | Source |

|---|---|---|---|

| O-monodentate | One Oxygen | Observed in square planar Palladium(II) complexes. | acs.org |

| S-monodentate | Sulfur | Pd-S bond length of 2.2307(5) Å reported in a related complex. | acs.org |

| κ²N,O-bidentate | Pyridine Nitrogen, One Oxygen | Forms a stable five-membered metallocycle with Palladium. | acs.org |

Formation of Metal-Sulfinate Complexes (e.g., Palladium Sulfinate Complexes)

Metal-sulfinate complexes are typically formed through the reaction of a metal salt or a pre-catalyst complex with a sulfinate salt, such as this compound. A key pathway to forming these complexes in catalytic cycles is through transmetalation or displacement reactions. acs.orgnih.gov

In palladium-catalyzed cross-coupling reactions, putative palladium sulfinate intermediates can be generated by the displacement of a halide atom from an oxidative addition complex. acs.org For example, the reaction of an oxidative addition complex like (PCy₃)₂Pd(Ar)(Br) with a sodium sulfinate salt can lead to the formation of a post-transmetalation aryl palladium sulfinate complex. acs.org

The synthesis of these complexes can be achieved under mild conditions. nih.gov For instance, palladium-catalyzed sulfinylation of aryl halides has been developed as a direct method to access aryl sulfinates, which are key intermediates. nih.gov The choice of ligands, such as phosphines, on the metal center is crucial for the successful formation and stability of the resulting sulfinate complex. nih.govacs.org

A plausible mechanism for the formation of a palladium(II) sulfinate complex can be summarized as:

Generation of Pd(0): A palladium(II) precatalyst is reduced in situ to an active Pd(0) species. acs.org

Oxidative Addition: The aryl halide (e.g., bromobenzene) undergoes oxidative addition to the Pd(0) center to form a Pd(II) aryl halide complex. acs.org

Transmetalation/Displacement: The sulfinate salt displaces the halide ligand on the Pd(II) complex to form the final aryl palladium sulfinate complex. acs.org

Influence of Sulfinate Coordination on Catalytic Activity

The manner in which the sulfinate ligand coordinates to the metal center has a profound impact on the stability of the complex and its subsequent reactivity, thereby influencing its catalytic activity. acs.orgnih.gov

The chelation of the 2-pyridylsulfinate group via its nitrogen and oxygen atoms (κ²N,O-mode) creates a five-membered ring palladacycle. This structure significantly enhances the thermodynamic stability of the complex. acs.org This increased stability has a direct effect on key steps in the catalytic cycle, such as the extrusion of sulfur dioxide (SO₂). It has been shown that the rate of SO₂ extrusion is dramatically slowed in these stable palladacycles compared to carbocyclic systems that cannot form such chelates. acs.org

Furthermore, the strength of the metal-ligand bonds within the complex is critical. Weakening the Pd-N bond in the pyridine-2-sulfinate complex has been demonstrated to facilitate the extrusion of SO₂. acs.org This indicates that the catalytic activity can be tuned by modifying the ligand structure, for example, by altering substituents on the pyridine ring, which would affect the donor strength of the nitrogen atom. The stability of the Pd-N bond in the chelated complex is notably stronger than the Pd-S bond in related dimeric complexes. acs.org

| Coordination Feature | Effect | Impact on Catalysis | Source |

|---|---|---|---|

| κ²N,O Chelation | Forms stable 5-membered palladacycle | Increases thermodynamic stability, slows SO₂ extrusion rate. | acs.org |

| Pd-N Bond Strength | A stronger Pd-N bond stabilizes the complex. | Weakening the Pd-N bond facilitates the key SO₂ extrusion step. | acs.org |

| Ligand Structure | Steric and electronic properties of substituents. | Can be modified to tune catalyst performance and efficiency. | nih.gov |

Supramolecular Assembly Driven by Metal-Ligand Interactions

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. nih.gov Metal-ligand coordination is a powerful tool for driving this self-assembly process. acs.org Ligands with multiple coordination sites, like this compound (containing N, O, and S donors), are excellent candidates for constructing complex supramolecular architectures such as metallogels or coordination polymers. acs.org

The formation of these assemblies is governed by factors including the choice of metal ion, the ligand structure, solvent, and temperature. acs.org The directional nature of metal-coordination bonds, combined with other non-covalent forces like hydrogen bonding, π-π stacking, and van der Waals forces, directs the assembly process. acs.org

While specific studies on the supramolecular assembly of this compound are not detailed, principles can be drawn from related systems. For instance, sulfinate monolayers have been shown to self-assemble on gold surfaces, creating organized structures. acs.org Similarly, organic ligands containing nitrogen-heterocycles (like pyridine) and other donor groups are known to effectively promote the formation of metallogels and other supramolecular structures because they provide multiple points for both coordination and hydrogen bonding. acs.org The pyridine nitrogen and the sulfinate oxygens of the 3-chloropyridine-2-sulfinate ligand could bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination networks.

Advanced Applications in Chemical Synthesis and Materials Science Research Oriented

Catalyst Design and Development

While specific studies detailing the use of Sodium 3-chloropyridine-2-sulfinate as a direct catalyst or as a ligand in catalyst design are not yet prominent, its structural features suggest potential. The pyridine (B92270) nitrogen and sulfinate oxygens offer potential coordination sites for metal centers. Heterocyclic sulfinates can be precursors to ligands used in transition-metal catalysis. For instance, biomass-derived heterogeneous copper catalysts have been effectively used for C-H functionalization reactions involving sodium sulfinates, demonstrating the synergy between sulfinate chemistry and catalyst development. nih.gov This suggests a potential future where ligands derived from this compound could be developed for bespoke catalytic processes.

Synthesis of Diversified Heterocyclic Compounds

The most significant and immediate application of this compound is as a superior building block for synthesizing substituted pyridine derivatives, which are ubiquitous scaffolds in pharmaceuticals and functional materials. rsc.orgsemanticscholar.org

Research has shown that pyridine sulfinates are excellent, stable, and easy-to-handle nucleophilic partners in palladium-catalyzed cross-coupling reactions. bohrium.comnih.gov They serve as effective surrogates for the often unstable and inefficiently reacting pyridine-2-boronates in Suzuki-Miyaura cross-coupling. rsc.orgsemanticscholar.orgsigmaaldrich.com This desulfinylative cross-coupling allows for the formation of C-C bonds between the pyridine ring and various aryl or heteroaryl halides. nih.govsigmaaldrich.com

Given this precedent, this compound is an ideal reagent for a palladium-catalyzed reaction with an aryl halide, which would form a 2-aryl-3-chloropyridine structure. The remaining chlorine at the 3-position can then undergo a second, distinct cross-coupling reaction, allowing for the controlled, stepwise synthesis of highly functionalized, non-symmetrical 2,3-disubstituted pyridines. nih.gov

Furthermore, sodium sulfinates are versatile precursors for forming carbon-sulfur bonds, leading to the synthesis of sulfones and sulfides, which are themselves important classes of heterocyclic compounds. rsc.orgnih.gov

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product Class | Significance |

|---|---|---|---|---|

| Desulfinylative Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide (e.g., R-Br) | Pd(OAc)₂, PCy₃, K₂CO₃ | 2-Aryl-3-chloropyridines | Access to biaryl pyridine scaffolds, overcoming instability of corresponding boronates. rsc.orgnih.gov |

| C-S Bond Formation (Sulfonylation) | Alkyl Halide (e.g., R-X) | Base, Solvent | 3-Chloro-2-pyridyl Sulfones | Synthesis of heterocyclic sulfones, a key pharmacophore. nih.govnih.gov |

Development of New Reagents for Organic Transformations

Sodium sulfinates are recognized as multifaceted reagents whose reactivity can be tuned depending on the reaction conditions. rsc.orgnih.gov They can act as sources for sulfonylating (RSO₂–), sulfinylating (RSO–), or sulfenylating (RS–) species. rsc.orgnih.gov

Specifically, this compound can be a precursor to a variety of other reactive intermediates:

Oxidation: It can be oxidized to generate a highly reactive 3-chloropyridine-2-sulfonyl species (e.g., sulfonyl chloride or sulfonate ester). These are powerful electrophiles used in the synthesis of sulfonamides and sulfonate esters. rsc.org

Radical Generation: Under photoredox, electrochemical, or chemically mediated conditions, sodium sulfinates can generate sulfonyl radicals. rsc.org A 3-chloropyridin-2-ylsulfonyl radical derived from this compound could participate in radical-triggered cyclizations and multicomponent reactions to build complex heterocyclic systems.